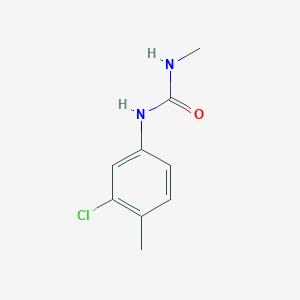
1-(3-Chloro-4-methylphenyl)-3-methylurea
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-methylurea, also known as CMU, is a compound that has been studied for its potential applications in a variety of scientific disciplines. CMU is a small molecule that has been used as a model compound for research in the fields of organic synthesis, biochemistry, and biophysics.
Applications De Recherche Scientifique
Herbicide Adsorption and Soil Interaction
- 1-(3-Chloro-4-methylphenyl)-3-methylurea, as part of the phenylurea class of herbicides, shows varied adsorption characteristics in different soil types. The adsorption is influenced by soil properties, especially the organic matter content. This is significant in understanding the environmental behavior and efficacy of such herbicides (Kozak & Weber, 1983).
Crystal Structure Analysis
- Research on phenylurea herbicides, including compounds similar to 1-(3-Chloro-4-methylphenyl)-3-methylurea, has involved analyzing their crystal structures. This type of analysis aids in understanding the physical and chemical properties of these compounds (Kang et al., 2015).
Mechanism of Action in Herbicides
- The efficacy and mechanism of action of phenylurea herbicides, which include 1-(3-Chloro-4-methylphenyl)-3-methylurea, are attributed to their interference with photosynthesis in plants. This is crucial for the development of effective herbicides with specific target sites (Wilcox & Moreland, 1969).
DNA-Binding Studies
- Studies on compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-methylurea have explored their interactions with DNA, contributing to understanding their potential biological activities and toxicity (Tahir et al., 2015).
Metabolism in Plants
- The metabolism of phenylurea herbicides in plants, including compounds analogous to 1-(3-Chloro-4-methylphenyl)-3-methylurea, has been investigated. Understanding how these compounds are metabolized can inform environmental impact and residue management strategies (Nashed et al., 1970).
Synthesis Methods
- Research into the synthesis of compounds like 1-(3-Chloro-4-methylphenyl)-3-methylurea provides insights into efficient production methods, which is essential for industrial application (Li, 2002).
Hydroxylamine Rearrangement Studies
- Studies have been conducted on the rearrangement of hydroxylamines in compounds related to 1-(3-Chloro-4-methylphenyl)-3-methylurea. Such research helps in understanding the chemical behavior and stability of these compounds (Sternson & Gammans, 1975).
Photodegradation and Hydrolysis Studies
- Investigations into the photodegradation and hydrolysis of phenylurea herbicides, including those structurally similar to 1-(3-Chloro-4-methylphenyl)-3-methylurea, are crucial for assessing their environmental stability and degradation pathways (Gatidou & Iatrou, 2011).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 3-chloro-4-methylphenyl isocyanate, are organic building blocks containing an isocyanate group . These compounds are often used in the synthesis of various urea compounds .
Mode of Action
Studies on a similar compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone (referred to as bv-207), suggest that it interferes appreciably with photosynthesis . A concentration of 10^-4 M of BV-207 almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants .
Biochemical Pathways
Based on the mode of action of the similar compound bv-207, it can be inferred that the compound may affect the photosynthesis pathway .
Result of Action
The similar compound bv-207 was found to inhibit photosynthesis, which could lead to a decrease in plant growth and development .
Action Environment
It is known that similar compounds, such as isocyanates, can react exothermically to release toxic gases when they come into contact with many classes of compounds . This suggests that the compound’s action could be influenced by the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-4-7(5-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFWXBSFOHZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176711 | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-methylurea | |
CAS RN |
22175-22-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022175220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22175-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-chloro-4-methylphenyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLORO-4-METHYLPHENYL)-3-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)











